molecular formula C10H15BrN2O B13069070 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13069070
M. Wt: 259.14 g/mol
InChI Key: FXAHWZFJZBPYOM-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains a pyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and dihydropyridines, such as:

Uniqueness

The uniqueness of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

5-amino-3-bromo-1-butyl-4-methylpyridin-2-one

InChI

InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3

InChI Key

FXAHWZFJZBPYOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C(C1=O)Br)C)N

Origin of Product

United States

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